(S)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile

Descripción

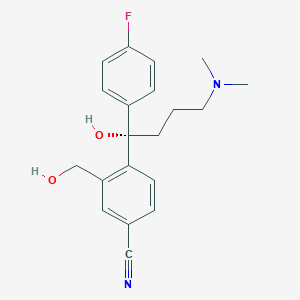

(S)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile (CAS RN: 488787-59-3) is a chiral benzyl alcohol derivative with a cyanophenyl backbone. It is a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), notably escitalopram, the (S)-enantiomer of citalopram . Structurally, it features:

- A 4-fluorophenyl group at the C1 position.

- A dimethylamino group at the C4 position of the butyl chain.

- A hydroxymethyl substituent on the benzene ring.

- A nitrile group at the para position of the benzene ring.

The compound is synthesized via resolution of the racemic mixture using chiral resolving agents like (+)-di-p-toluoyl-D-tartaric acid, yielding the (S)-enantiomer with 14% efficiency . Its molecular formula is C₂₀H₂₃FN₂O₂ (MW: 342.41 g/mol), and it is often isolated as salts (e.g., hydrobromide, oxalate) for pharmaceutical applications .

Propiedades

IUPAC Name |

4-[(1S)-4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNULRNVWXYXBQY-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC[C@](C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197624 | |

| Record name | Citadiol, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488787-59-3 | |

| Record name | (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488787-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citadiol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488787593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citadiol, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITADIOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F848JLN2QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Actividad Biológica

(S)-4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile, often referred to as a key impurity in the synthesis of the antidepressant escitalopram, exhibits significant biological activity that warrants detailed examination. This compound is characterized by its complex structure, which includes a dimethylamino group, a fluorophenyl moiety, and a hydroxymethyl group, contributing to its pharmacological properties.

- Molecular Formula : C20H24FN2O2

- Molecular Weight : 378.87 g/mol

- CAS Number : 717133-25-0

The biological activity of this compound is primarily linked to its interaction with serotonin receptors, particularly the serotonin transporter (SERT). The dimethylamino group enhances its binding affinity, while the hydroxymethyl and fluorophenyl groups contribute to its structural stability and receptor selectivity.

Key Mechanisms:

- Inhibition of SERT : This compound acts as a selective serotonin reuptake inhibitor (SSRI), similar to escitalopram, by blocking the reuptake of serotonin in the synaptic cleft, thus increasing serotonin levels in the brain.

- Modulation of Neurotransmitter Release : By influencing serotonin levels, it may also affect the release of other neurotransmitters such as norepinephrine and dopamine.

Biological Activity Data

Case Studies

- Animal Model Study : A study conducted on mice demonstrated that administration of this compound resulted in a statistically significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects.

- In Vitro Studies : In cell cultures expressing SERT, this compound showed a dose-dependent inhibition of serotonin uptake, reinforcing its role as an SSRI. The potency was comparable to that of escitalopram, suggesting its potential as an alternative therapeutic agent.

- Neuroprotective Study : In a neurotoxicity model using SH-SY5Y neuroblastoma cells, this compound exhibited protective effects against oxidative stress-induced apoptosis.

Comparación Con Compuestos Similares

Research Findings

- Enantiomeric Resolution : Chiral resolution using tartaric acid derivatives remains the most efficient method for isolating the (S)-enantiomer, though yields are modest (14–15%) .

- Purity Standards : The hydrobromide salt meets stringent HPLC purity criteria (≥99.0%), critical for pharmaceutical manufacturing .

- Regulatory Challenges : The racemic form’s hazards necessitate specialized handling, contrasting with the (S)-enantiomer’s role in controlled drug synthesis .

Métodos De Preparación

Enantiomeric Resolution via Diastereomeric Salt Formation

The synthesis of escitalopram begins with the resolution of racemic citalopram into its enantiomers. A pivotal method involves the formation of diastereomeric salts using chiral acids. According to KR100939945B1, racemic citalopram is dissolved in a solvent such as acetone or ethyl acetate, followed by the addition of a resolving agent like di-p-toluoyl-D-tartaric acid . The mixture is heated to 40–60°C, cooled to induce crystallization, and filtered to isolate the (S)-enantiomer salt. The mother liquor is then treated with a base such as sodium hydroxide to liberate the free base, yielding escitalopram with an enantiomeric excess (ee) exceeding 99% .

Critical parameters include:

-

Solvent selection : Polar aprotic solvents enhance salt solubility and crystallization efficiency.

-

Acid-to-base ratio : A 1:1 molar ratio ensures optimal diastereomer formation.

-

Temperature gradient : Controlled cooling (0.5°C/min) minimizes co-crystallization of undesired enantiomers .

Synthesis via Acid-Catalyzed Ring Closure

Escitalopram is synthesized from the intermediate (S)-4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile through acid-catalyzed cyclization. MXPA06009976A details a process where the intermediate is treated with concentrated sulfuric acid at 50–70°C, facilitating the formation of the benzofuran ring . The reaction mixture is quenched with ice water, and the product is extracted using dichloromethane. After solvent removal, crude escitalopram is obtained with a yield of 85–92% .

Key considerations:

-

Acid strength : Sulfuric acid (95–98% concentration) ensures complete protonation of the hydroxyl group, driving the cyclization.

-

Reaction time : Prolonged heating (>6 hours) risks epimerization, reducing enantiopurity.

-

Workup protocol : Neutralization with ammonium hydroxide prevents degradation of the nitrile group .

Crystallization and Particle Size Optimization

Crystalline escitalopram oxalate is critical for direct compression into tablets. MXPA06009976A discloses a method where escitalopram free base is dissolved in acetone and treated with oxalic acid dihydrate . The solution is seeded with escitalopram oxalate crystals (10–50 μm) and cooled to 0–5°C to promote growth. The resulting crystals exhibit a broad particle size distribution (D50: 40–150 μm), ensuring excellent flow properties for tablet manufacturing .

Table 1: Particle Size Distribution of Escitalopram Oxalate Crystals

| Parameter | Value (μm) |

|---|---|

| D10 | 20–30 |

| D50 | 60–80 |

| D90 | 120–150 |

| Span (D90–D10/D50) | 1.5–1.8 |

Span values <2.0 indicate uniform flow characteristics, essential for high-speed tableting .

Impurity Control and Byproduct Mitigation

A major challenge in escitalopram synthesis is the formation of Z-4-(4-dimethylamino-1-(4-fluorophenyl)-but-1-enyl)-3-hydroxymethyl-benzonitrile, an olefinic byproduct generated during acid-catalyzed cyclization . MXPA06009976A addresses this by:

-

Adsorption chromatography : Crude escitalopram is passed through silica gel columns eluted with ethyl acetate/hexane (3:7), reducing Z-isomer content to <0.1% .

-

Recrystallization : Repeated crystallization from ethanol/water mixtures (70:30) further purifies the product, achieving HPLC purity >99.9% .

Formulation Considerations for Direct Compression

Escitalopram oxalate’s suitability for direct compression hinges on its crystalline morphology. Patents emphasize blending the API with microcrystalline cellulose (MCC) and croscarmellose sodium in a 1:2:0.5 ratio . The mixture exhibits a Carr’s index of 12–15%, indicating excellent compressibility. Tablets compressed at 15–20 kN show friability <0.3% and disintegration times <5 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.